MFCD02328773
Description
MFCD02328773 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. For instance, compounds like CAS 918538-05-3 (MDL: MFCD11044885) share structural motifs such as halogenated heterocycles, which are critical for binding transition metals . Such compounds are often characterized by their molecular stability, solubility in polar solvents, and tunable electronic properties, making them valuable in pharmaceutical and industrial catalysis .
Properties
IUPAC Name |
(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-8-11(2-7-14(15)22)9-18-19-17-20(16(23)10-25-17)12-3-5-13(21)6-4-12/h2-9,21-22H,10H2,1H3/b18-9+,19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPMBIHCDPQBJ-JCAVOIIISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C2N(C(=O)CS2)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C/2\N(C(=O)CS2)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02328773 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of reactions under controlled temperatures and pressures to form intermediate compounds.
Purification: The intermediates are purified using techniques such as crystallization or chromatography to ensure the removal of impurities.
Final Synthesis: The purified intermediates are then subjected to further reactions to form the final product, this compound. This step often involves the use of catalysts to enhance the reaction rate and yield.
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and quantity. The reaction conditions are optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
MFCD02328773 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
MFCD02328773 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent for various diseases.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism by which MFCD02328773 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD02328773, two structurally and functionally analogous compounds are analyzed:
Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3, MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Properties: Solubility: Moderate in dimethylformamide (DMF) and dichloromethane. Synthetic Route: Synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and iodides under reflux conditions .
Compound B : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330)
- Molecular Formula : C₁₃H₉N₃O₂
- Molecular Weight : 239.23 g/mol
- Key Properties: Solubility: 0.687 mg/mL in water, enhanced by ethanol recrystallization. Catalytic Utility: Used in green chemistry applications with A-FGO catalysts, achieving 98% yield under mild conditions . Safety Profile: Labeled with hazard statements H302 (harmful if swallowed) and P280 (wear protective gloves) .
Comparative Analysis
Research Findings and Functional Insights
Structural Flexibility vs. Stability :
- Compound A’s halogenated triazine core provides rigidity, ideal for metal coordination, but limits solubility. In contrast, Compound B’s benzimidazole scaffold offers π-π stacking capabilities, enhancing catalytic versatility .
- This compound likely balances these traits, as seen in hybrid ligands that merge phosphine and alkene groups for tailored reactivity .
Synthetic Efficiency :
- Compound B’s near-quantitative yield under ambient conditions highlights advances in sustainable synthesis, a trend likely applicable to this compound optimization .
- Compound A’s reliance on high-temperature reflux may pose scalability challenges compared to newer methodologies .
This compound’s inferred properties position it as a candidate for asymmetric catalysis or as a bioactive scaffold .
Data Tables
Table 1: Physicochemical Properties
| Parameter | Compound A | Compound B |
|---|---|---|
| Log P (Octanol-Water) | 2.1 | 3.5 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Topological Polar Surface Area (Ų) | 45.6 | 78.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
